molecular formula C14H19NO B13559744 N-Phenylcycloheptanecarboxamide

N-Phenylcycloheptanecarboxamide

Cat. No.: B13559744
M. Wt: 217.31 g/mol
InChI Key: YBROSQSMHWYMBD-UHFFFAOYSA-N
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Description

N-Phenylcycloheptanecarboxamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a cycloheptane ring connected to a phenyl group via a carboxamide linkage. This structural motif is common in the development of bioactive molecules. Compounds within this class have been investigated for their potential biological activities. For instance, recent studies on similar cycloalkanecarboxamide structures have shown promising anticonvulsant properties by activating the Nrf2-ARE pathway, a key regulator of cellular defense against oxidative stress . Related structures have also been explored for their antiproliferative effects, indicating potential avenues in cancer research . The carboxamide group is a prevalent and crucial feature in many pharmaceuticals and agrochemicals due to its metabolic stability and capacity for hydrogen bonding . The crystal structures of analogous compounds, such as N-Phenylcyclohexanecarboxamide, often show that the amide moiety is nearly coplanar with the phenyl ring, forming chains via N-H···O hydrogen bonds in the solid state, which can influence the compound's physical properties . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N-phenylcycloheptanecarboxamide

InChI

InChI=1S/C14H19NO/c16-14(12-8-4-1-2-5-9-12)15-13-10-6-3-7-11-13/h3,6-7,10-12H,1-2,4-5,8-9H2,(H,15,16)

InChI Key

YBROSQSMHWYMBD-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for N Phenylcycloheptanecarboxamide and Its Analogues

Classical Amide Bond Formation Reactions

Traditional methods for the formation of the amide bond in N-phenylcycloheptanecarboxamide rely on well-established organic reactions. These methods are widely used due to their reliability and versatility.

Acylation of Aniline (B41778) with Cycloheptanecarboxylic Acid Derivatives (e.g., acyl chlorides, anhydrides)

A primary and straightforward method for synthesizing this compound is the acylation of aniline with a reactive derivative of cycloheptanecarboxylic acid, most commonly cycloheptanecarbonyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The process begins with the conversion of cycloheptanecarboxylic acid to a more reactive acyl halide, such as cycloheptanecarbonyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.orgderpharmachemica.com The resulting acyl chloride is highly electrophilic and readily reacts with a nucleophile like aniline.

The reaction between cycloheptanecarbonyl chloride and aniline proceeds via a nucleophilic attack of the nitrogen atom of the aniline on the carbonyl carbon of the acyl chloride. youtube.com This is followed by the elimination of a chloride ion, forming the stable amide bond. A base, such as pyridine or triethylamine (B128534), is often added to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. derpharmachemica.compearson.com

Table 1: Reagents for the Conversion of Carboxylic Acids to Acyl Chlorides

Reagent Byproducts
Thionyl chloride (SOCl₂) SO₂ (g), HCl (g)
Oxalyl chloride ((COCl)₂) CO (g), CO₂ (g), HCl (g)
Phosphorus pentachloride (PCl₅) POCl₃, HCl

This table summarizes common reagents used to convert carboxylic acids to acyl chlorides, which are key intermediates in this synthetic route.

The use of cycloheptanecarboxylic anhydride (B1165640) is another viable, albeit less common, approach. The anhydride provides a better leaving group (a carboxylate anion) compared to the hydroxyl group of the parent carboxylic acid, facilitating the reaction with aniline.

Direct Condensation Strategies Utilizing Coupling Reagents (e.g., Carbodiimides like DCC/EDC, phosphonium reagents)

Direct condensation of cycloheptanecarboxylic acid and aniline can be achieved using coupling reagents that activate the carboxylic acid in situ. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely employed for this purpose. chemistrysteps.comenamine.net

These reagents facilitate amide bond formation by converting the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org The reaction proceeds at room temperature and generally provides good yields of the desired amide. chemistrysteps.com

Table 2: Common Carbodiimide (B86325) Coupling Reagents

Reagent Full Name Byproduct Solubility of Byproduct
DCC N,N'-Dicyclohexylcarbodiimide Dicyclohexylurea (DCU) Insoluble in most organic solvents

This interactive table compares DCC and EDC, two common carbodiimide coupling reagents used in amide synthesis.

The choice between DCC and EDC often depends on the ease of purification. The byproduct of DCC, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can often be removed by filtration. masterorganicchemistry.com In contrast, the urea (B33335) byproduct of EDC is water-soluble, allowing for its removal through an aqueous workup. masterorganicchemistry.com

Mechanistic Investigations of Classical Amide Formation Pathways

The mechanism of amide formation via acyl chlorides is a two-step process involving nucleophilic addition followed by elimination. The lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. youtube.com Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A final deprotonation step by a base yields the neutral amide.

In carbodiimide-mediated couplings, the carboxylic acid first adds to the carbodiimide to form a highly reactive O-acylisourea intermediate. ucl.ac.uknottingham.ac.uk This intermediate can then react with the amine via two principal pathways. The amine can directly attack the O-acylisourea intermediate to form the amide and the corresponding urea byproduct. nottingham.ac.uk Alternatively, the O-acylisourea can react with another molecule of the carboxylic acid to form a symmetric anhydride, which then reacts with the amine to yield the amide. ucl.ac.uk A potential side reaction is the irreversible rearrangement of the O-acylisourea to a stable N-acylurea, which is unreactive towards the amine. nottingham.ac.uk

Advanced Catalytic and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more efficient and environmentally friendly methods for amide bond formation. These advanced strategies aim to reduce waste, avoid harsh reaction conditions, and utilize catalytic systems.

Transition Metal-Catalyzed Amidation Reactions (e.g., Chan-Lam coupling variations, Buchwald-Hartwig amidation for N-arylation, if applicable to cycloheptane (B1346806) ring systems)

Transition metal-catalyzed reactions have emerged as powerful tools for the formation of carbon-nitrogen bonds. While direct amidation of a cycloheptane C-H bond is a challenging transformation, related cross-coupling reactions can be conceptually applied to the synthesis of this compound analogues.

The Chan-Lam coupling reaction typically involves the copper-catalyzed cross-coupling of an aryl boronic acid with an amine to form a secondary aryl amine. wikipedia.orgorganic-chemistry.org While not a direct method for forming the amide bond from a carboxylic acid, variations of this reaction could be envisioned for the N-arylation of a pre-formed cycloheptanecarboxamide (B74654). The reaction is advantageous as it can be conducted at room temperature and is open to the air. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form C-N bonds, typically between an aryl halide and an amine. wikipedia.org This reaction is highly versatile and has seen significant development, with various generations of catalysts allowing for the coupling of a wide range of substrates under mild conditions. wikipedia.org In the context of this compound synthesis, this reaction would be more applicable to the formation of the N-aryl bond by coupling aniline with a functionalized cycloheptane derivative or, more commonly, by coupling cycloheptylamine with an aryl halide. A variation, the Buchwald-Hartwig cross-coupling of amides, allows for a transamidation reaction via selective N-C(O) cleavage, providing an alternative route to functionalized amides. rsc.orgrsc.org

Table 3: Comparison of Chan-Lam and Buchwald-Hartwig Reactions for C-N Bond Formation

Reaction Metal Catalyst Typical Substrates Key Features
Chan-Lam Coupling Copper Aryl boronic acids, amines Mild conditions, often at room temperature, air-tolerant

This table provides a comparative overview of the Chan-Lam and Buchwald-Hartwig reactions, highlighting their key differences in the context of C-N bond formation.

Green Chemistry Approaches in this compound Synthesis (e.g., solvent-free, aqueous media, biocatalysis)

Green chemistry principles are increasingly being applied to amide synthesis to minimize environmental impact. These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, and employing catalytic and biocatalytic methods.

Solvent-free synthesis offers a significant advantage by reducing solvent waste. Amide synthesis can be achieved under solvent-free conditions, for example, by microwave irradiation of a mixture of a carboxylic acid and an amine with a catalyst. mdpi.com This method can lead to faster reaction times and high yields. researchgate.net

The use of aqueous media for amide synthesis is another green alternative. While challenging due to the potential for hydrolysis, certain coupling reagents and catalytic systems have been developed to be effective in water.

Biocatalysis represents a highly sustainable approach to amide bond formation. rsc.org Enzymes, such as lipases and proteases, can catalyze the formation of amides under mild conditions in aqueous or low-water systems. researchgate.netmanchester.ac.uk These enzymatic methods offer high selectivity and avoid the use of toxic reagents and solvents. The development of ATP-dependent amide bond synthetases also shows promise for the efficient synthesis of amides in aqueous media. researchgate.net

Flow Chemistry and Continuous Manufacturing Techniques for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound, particularly for large-scale production. Flow chemistry involves the continuous pumping of reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. This level of control often leads to higher yields, improved safety, and greater consistency compared to batch methods.

The synthesis of amides, including N-aryl amides, is well-suited to flow chemistry. A common approach involves the in-line activation of a carboxylic acid followed by its immediate reaction with an amine. For this compound, cycloheptanecarboxylic acid would first be passed through a reactor containing an activating agent (e.g., thionyl chloride, a carbodiimide, or a phosphonium salt) to form a highly reactive intermediate such as an acyl chloride or an activated ester. This activated species is then immediately mixed with a stream of aniline in a subsequent reactor, leading to the rapid formation of the desired amide. The efficiency of this process minimizes the decomposition of sensitive reagents and allows for the safe handling of potentially hazardous intermediates.

Continuous manufacturing setups can also incorporate in-line purification, such as liquid-liquid extraction or chromatography, to isolate the final product in a continuous stream. mdpi.com This integration of synthesis and purification steps, often referred to as a "telescoped" synthesis, significantly reduces manual handling and processing time. nih.gov The application of these techniques can dramatically improve the efficiency and scalability of this compound production, making it a more viable process for industrial applications.

Below is a representative table illustrating the potential advantages of a continuous flow synthesis for this compound compared to a traditional batch process.

ParameterTraditional Batch SynthesisContinuous Flow Synthesis
Reaction Time Several hours to daysMinutes to a few hours
Yield Moderate to good (60-85%)Often higher (>90%)
Safety Handling of bulk reactive intermediatesIn-situ generation and consumption of hazardous reagents
Scalability Limited by reactor sizeScalable by extending operation time
Process Control Limited control over mixing and temperature gradientsPrecise control over reaction parameters
Purification Separate, time-consuming stepsCan be integrated in-line

Chemo- and Regioselectivity in Synthetic Transformations

Achieving chemo- and regioselectivity is crucial when synthesizing analogues of this compound bearing additional functional groups. These concepts refer to the ability to react with a specific functional group in the presence of others (chemoselectivity) and at a particular position on a molecule (regioselectivity).

Modifying the cycloheptane ring of this compound requires strategies that can selectively introduce functional groups at specific positions. One effective approach involves the use of cycloheptane-based β-ketoesters as starting materials. benthamscience.com These versatile intermediates allow for a wide range of α-functionalization reactions, including alkylation, halogenation, amination, and hydroxylation, prior to the formation of the amide bond.

For instance, ethyl 2-oxocycloheptane-1-carboxylate can be selectively alkylated or arylated at the C1 position. The resulting functionalized β-ketoester can then be subjected to hydrolysis and decarboxylation to yield a substituted cycloheptanone, which can be further converted to the corresponding carboxylic acid and subsequently to the N-phenyl amide. This multi-step process provides a reliable route to a variety of substituted this compound analogues with functional groups on the cycloheptane ring.

The following table summarizes some potential selective functionalization reactions on a cycloheptane precursor.

Reaction TypeReagentPosition of Functionalization
AlkylationAlkyl halide (e.g., CH₃I)α- to the ester
HalogenationN-Bromosuccinimide (NBS)α- to the ester
AminationDiethyl azodicarboxylate (DEAD)α- to the ester
Hydroxylationm-Chloroperoxybenzoic acid (mCPBA)α- to the ester

The phenyl ring of this compound can also be selectively functionalized. The amide group (-NHCO-) is an ortho-, para-directing group for electrophilic aromatic substitution reactions due to the lone pair of electrons on the nitrogen atom that can be donated to the aromatic ring. This directing effect allows for the regioselective introduction of substituents on the phenyl group.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation will predominantly occur at the positions ortho and para to the amide group. The steric hindrance from the bulky cycloheptanecarboxamide group may favor substitution at the less hindered para position.

ReactionReagentMajor Product(s)
NitrationHNO₃, H₂SO₄4-Nitro-N-phenylcycloheptanecarboxamide
BrominationBr₂, FeBr₃4-Bromo-N-phenylcycloheptanecarboxamide
SulfonationFuming H₂SO₄4-Sulfo-N-phenylcycloheptanecarboxamide
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-Acetyl-N-phenylcycloheptanecarboxamide

Conversely, nucleophilic aromatic substitution can be performed if the phenyl ring is substituted with strong electron-withdrawing groups. For example, if a nitro group is present at the para position, it can be displaced by a nucleophile.

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

The synthesis of chiral derivatives of this compound, where the cycloheptane ring contains one or more stereocenters, requires precise control over the stereochemical outcome of the reactions.

Diastereoselective synthesis aims to produce one diastereomer in preference to others. This can often be achieved by using a substrate that already contains a chiral center, which then directs the stereochemistry of subsequent reactions. For example, the reduction of a ketone on a chiral cycloheptane ring can proceed diastereoselectively to yield a specific diastereomer of the corresponding alcohol.

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is commonly achieved using chiral catalysts, reagents, or auxiliaries. For instance, the asymmetric hydrogenation of a double bond in a cycloheptene (B1346976) precursor using a chiral transition metal catalyst (e.g., a rhodium or ruthenium complex with a chiral ligand) can produce a chiral cycloheptane ring with high enantiomeric excess. nih.gov Catalytic enantioselective approaches are highly sought after as they only require a small amount of the chiral catalyst to produce a large quantity of the chiral product.

A widely used and reliable method for controlling stereochemistry involves the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed, leaving behind the chiral product.

For the synthesis of chiral this compound derivatives, a chiral amine could be used in place of aniline to form a chiral amide. The stereocenter(s) on the chiral amine auxiliary would then direct the stereochemistry of subsequent reactions on the cycloheptane ring. Alternatively, a chiral auxiliary can be attached to a cycloheptane precursor. For example, a cycloheptenone could be reacted with a chiral amine to form a chiral enamine, which then undergoes a diastereoselective reaction.

Common chiral auxiliaries include derivatives of amino acids, alkaloids such as pseudoephedrine, and oxazolidinones. semanticscholar.org The choice of auxiliary depends on the specific reaction and the desired stereochemical outcome.

The following table provides examples of common chiral auxiliaries and their potential application.

Chiral AuxiliaryType of Reaction Directed
PseudoephedrineAlkylation of enolates
Evans' OxazolidinonesAldol reactions, alkylations, acylations
(S)- or (R)-1-PhenylethylamineNucleophilic additions to carbonyls
CamphorsultamDiels-Alder reactions, Michael additions

Asymmetric Catalysis in Amide Synthesis

The asymmetric synthesis of amides can be broadly approached through several catalytic strategies, each employing a chiral catalyst to control the formation of the stereocenter. These methods are applicable to the synthesis of N-aryl cycloalkanecarboxamides, including the cycloheptyl derivative. The key is the interaction between the substrate, the reagents, and a chiral catalyst, which creates a diastereomeric transition state, favoring the formation of one enantiomer over the other.

Potential catalytic systems for the enantioselective synthesis of this compound and its analogues include chiral Lewis acids, organocatalysts, and transition metal complexes. These catalysts can be employed in various reaction setups, such as the acylation of an amine with a carboxylic acid derivative or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound.

For instance, a chiral Lewis acid could coordinate to the carbonyl group of an activated cycloheptanecarboxylic acid derivative, rendering one face of the carbonyl more susceptible to nucleophilic attack by aniline. The steric environment created by the chiral ligand on the Lewis acid would direct the incoming amine to a specific trajectory, resulting in an enantiomerically enriched product.

Similarly, chiral organocatalysts, such as derivatives of cinchona alkaloids or prolinol ethers, could be utilized. These catalysts can activate the carboxylic acid or the amine through hydrogen bonding or the formation of reactive intermediates, facilitating the enantioselective amide bond formation.

A powerful strategy for obtaining enantiomerically pure amides is through kinetic resolution. In a kinetic resolution of racemic cycloheptanecarboxylic acid or a derivative, a chiral catalyst would selectively promote the amidation of one enantiomer at a faster rate, leaving the unreacted starting material enriched in the other enantiomer. This approach allows for the separation of enantiomers based on their differential reaction rates in the presence of a chiral catalyst.

While specific experimental data for the asymmetric synthesis of this compound is not available in the current literature, the general principles of asymmetric catalysis provide a clear framework for how such a synthesis could be achieved. The table below outlines hypothetical data based on known asymmetric amidation reactions of similar substrates to illustrate the potential outcomes of such synthetic efforts.

Table 1: Hypothetical Data for Asymmetric Catalysis in the Synthesis of this compound Analogues

Catalyst System Substrate Reagent Solvent Temp (°C) Yield (%) e.e. (%)
Chiral Lewis Acid (e.g., (R)-BINOL-Ti(Oi-Pr)₂) Racemic Cyclohexanecarboxylic Anhydride Aniline Toluene 0 45 (Amide) 92
Organocatalyst (e.g., Cinchona-based thiourea) Cyclopentenecarboxylic Acid Aniline CH₂Cl₂ -20 85 95

Note: The data in this table is illustrative and based on analogous reactions reported in the literature for similar substrates. It does not represent experimentally verified results for this compound.

The development of specific and efficient catalytic systems for the asymmetric synthesis of this compound and its analogues remains an area for future research. The application of high-throughput screening of catalysts and reaction conditions will likely lead to the discovery of effective methods for the enantioselective production of these and other chiral amides.

Advanced Structural Characterization and Conformational Analysis of N Phenylcycloheptanecarboxamide

Solid-State Structural Elucidation by X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable insights into the molecular conformation, packing, and intermolecular forces governing the structure of N-Phenylcycloheptanecarboxamide in the solid state.

The primary output of an X-ray diffraction experiment on a suitable single crystal of this compound would be an electron density map, from which the positions of individual atoms can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule.

Of particular interest would be the conformation of the cycloheptane (B1346806) ring and the relative orientation of the phenyl and carboxamide groups. The flexible seven-membered cycloheptane ring can adopt several low-energy conformations, such as the chair and boat forms. X-ray crystallography would reveal which of these conformations is present in the crystalline state. Furthermore, the analysis would determine the planarity of the amide linkage and the torsion angles defining the orientation of the phenyl ring with respect to the amide plane.

The crystal packing describes how individual molecules of this compound arrange themselves in the crystal lattice. This arrangement is crucial for understanding the physical properties of the solid material.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.2
Volume (ų)1290
Z4

Note: The data in this table is hypothetical and serves as an example of what would be obtained from an X-ray crystallographic study.

The packing of molecules within a crystal is dictated by a variety of non-covalent interactions. For this compound, the key interactions expected are:

Hydrogen Bonding: The secondary amide group (-CONH-) is a classic hydrogen bond donor (N-H) and acceptor (C=O). It is anticipated that strong intermolecular N-H···O=C hydrogen bonds would be a dominant feature, linking molecules into chains, sheets, or more complex three-dimensional networks. The geometry of these bonds (donor-acceptor distance and angle) would be precisely determined.

π-π Stacking: The presence of the phenyl ring allows for potential π-π stacking interactions between adjacent aromatic rings. The analysis would reveal the geometry of these interactions (e.g., face-to-face or offset) and the inter-planar distances.

Understanding these interactions is fundamental to predicting and controlling the solid-state properties of the material.

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. A systematic screening for polymorphs of this compound would involve crystallization from a variety of solvents and under different conditions (e.g., temperature, pressure). Each new crystalline form would be analyzed by X-ray diffraction to determine its unique crystal structure.

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. By co-crystallizing this compound with other molecules (co-formers), it is possible to create new materials with tailored properties. X-ray crystallography is essential to confirm the formation of a co-crystal and to understand the intermolecular interactions between the carboxamide and the co-former.

Solution-State Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy is a powerful tool to study the dynamic conformational behavior of molecules in solution.

Standard 1D NMR (¹H and ¹³C) would confirm the basic chemical structure of this compound. However, advanced 2D NMR techniques are required to probe its three-dimensional structure and conformational preferences in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments are particularly valuable for conformational analysis. They detect through-space interactions between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. For this compound, NOESY or ROESY spectra would be used to:

Determine the preferred conformation of the cycloheptane ring by observing correlations between protons on different parts of the ring.

Establish the relative orientation of the phenyl group and the cycloheptane moiety by identifying NOEs between protons on these two groups.

Probe the conformation around the amide bond.

Table 2: Expected NOESY/ROESY Correlations for a Hypothetical Conformation of this compound

Proton 1Proton 2Expected CorrelationStructural Implication
Amide N-HPhenyl ortho-HStrongIndicates a specific orientation of the phenyl ring relative to the amide plane.
Cycloheptane axial-HCycloheptane axial-H (1,3 or 1,4)StrongConsistent with a chair-like conformation of the cycloheptane ring.
Cycloheptane equatorial-HPhenyl ortho-HWeak/AbsentProvides constraints on the overall molecular shape.

Note: This table is illustrative and the actual observed correlations would depend on the true solution-state conformation.

The rotation around single bonds in a molecule is often a dynamic process. Temperature-dependent NMR studies can be used to measure the energy barriers associated with these rotations. For this compound, two key rotational processes could be investigated:

Rotation around the amide C-N bond: Amide bonds have a significant double bond character, leading to a restricted rotation. At low temperatures, the rotation might be slow enough on the NMR timescale to observe separate signals for protons near the amide group. As the temperature is increased, the rotation becomes faster, leading to coalescence of these signals. By analyzing the spectra at different temperatures, the rotational energy barrier can be calculated.

Ring inversion of the cycloheptane moiety: The cycloheptane ring can undergo conformational changes, such as chair-to-chair interconversions. This process can also be studied by variable temperature NMR. At low temperatures, the interconversion may be slow, leading to distinct signals for axial and equatorial protons. At higher temperatures, the rapid interconversion would lead to averaged signals.

These studies would provide a detailed picture of the conformational dynamics of this compound in solution, complementing the static picture obtained from solid-state analysis.

Solvent Effects on Conformation and Dynamics

The conformation and dynamics of this compound are significantly influenced by the surrounding solvent environment. The polarity, hydrogen bonding capability, and viscosity of the solvent can alter the conformational equilibrium and the rate of conformational interconversions. While specific studies on this compound are not extensively detailed in the provided results, general principles of solvent effects on similar molecules, such as peptides and other organic compounds, can be applied. nih.govnih.gov

Solvents can stabilize different conformers of a molecule to varying extents. For instance, polar solvents are likely to stabilize conformers with larger dipole moments through dipole-dipole interactions. In the case of this compound, this would involve the amide linkage. Hydrogen-bonding solvents can interact with the amide proton and the carbonyl oxygen, further influencing the conformational preference of the cycloheptane ring and the orientation of the phenyl group.

Computational studies, often employing methods like density functional theory (DFT) combined with polarizable continuum models (PCMs), are instrumental in predicting how solvent polarity affects the relative energies of different conformers. nih.gov These models simulate the bulk solvent effect on the solute's electronic structure and geometry. Molecular dynamics (MD) simulations can provide a more detailed, time-resolved picture of the conformational dynamics in explicit solvent environments, revealing the specific solvent-solute interactions that govern conformational transitions.

The phenomenon of solvatochromism, a change in the absorption or emission spectra of a compound with a change in solvent polarity, can also provide experimental insights into solvent-solute interactions. bohrium.com Although not explicitly documented for this compound in the search results, such studies would be valuable in understanding how the electronic ground and excited states are affected by the solvent, which is intrinsically linked to molecular conformation.

The following table summarizes the expected effects of different solvent types on the conformation of this compound, based on general chemical principles.

Solvent TypeExpected InteractionPotential Conformational Effect
Non-polar (e.g., Hexane) Van der Waals forcesFavors conformations with minimal dipole moment. Intramolecular interactions may dominate.
Polar Aprotic (e.g., Acetonitrile (B52724), DMSO) Dipole-dipole interactionsStabilization of conformers with larger dipole moments, particularly affecting the amide group orientation.
Polar Protic (e.g., Water, Ethanol) Hydrogen bonding with amide groupSignificant stabilization of conformers where the amide proton and carbonyl oxygen are accessible for hydrogen bonding, potentially altering the cycloheptane ring puckering.

Vibrational Spectroscopy for Structural and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the structural and conformational details of molecules like this compound. drexel.edu

The amide group in this compound gives rise to several characteristic vibrational bands that are sensitive to its local environment and conformation. mdpi.comresearchgate.net The most prominent of these are the Amide I and Amide II bands. researchgate.net

Amide I: This band, typically appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration. researchgate.net Its precise frequency is highly sensitive to hydrogen bonding. A lower frequency (red-shift) generally indicates a stronger hydrogen bond to the carbonyl oxygen.

Amide II: Found between 1500 and 1600 cm⁻¹, this band arises from a combination of N-H in-plane bending and C-N stretching vibrations. Its position is also influenced by hydrogen bonding, though generally to a lesser extent than the Amide I band.

Amide III: This is a more complex band, appearing in the 1200-1300 cm⁻¹ range, resulting from a mixture of C-N stretching, N-H bending, and other vibrations. researchgate.net

Raman spectroscopy provides complementary information. olemiss.edu While the Amide I band is also strong in Raman spectra, the intensities of other bands can differ significantly from their IR counterparts, aiding in a more complete vibrational assignment.

The following table presents typical vibrational frequencies for amide groups, which would be applicable to this compound.

Vibrational ModeTypical Frequency Range (cm⁻¹)Primary Contribution
Amide A ~3300-3500N-H stretch
Amide I ~1600-1700C=O stretch
Amide II ~1500-1600N-H bend and C-N stretch
Amide III ~1200-1300C-N stretch and N-H bend

The frequencies and intensities of the amide vibrational modes can be correlated with specific conformations of this compound. For instance, the presence of intramolecular hydrogen bonding between the amide proton and another part of the molecule would lead to distinct shifts in the Amide I and N-H stretching frequencies compared to a conformation without such a bond.

Computational methods, such as DFT, are crucial for establishing these correlations. mdpi.com By calculating the theoretical vibrational spectra for different stable conformers of this compound, a direct comparison can be made with experimental IR and Raman data. This allows for the identification of the predominant conformer(s) present under the experimental conditions. For example, different puckering conformations of the cycloheptane ring would likely result in subtle but measurable differences in the fingerprint region (below 1500 cm⁻¹) of the vibrational spectra.

Mass Spectrometry for Advanced Structural Probing and Fragmentation Studies

Mass spectrometry is an indispensable technique for the structural characterization of this compound, providing information on its elemental composition and fragmentation behavior. rsc.org

High-resolution mass spectrometry (HRMS) is capable of measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy. nih.govnih.gov This allows for the unambiguous determination of the elemental formula of this compound. By comparing the experimentally measured accurate mass to the theoretical mass calculated for the chemical formula C₁₄H₁₉NO, the identity of the compound can be confirmed. Techniques like electrospray ionization (ESI) are commonly used to generate the molecular ion [M+H]⁺ or other adducts for analysis. nih.govresearchgate.net

The table below shows the theoretical exact mass for the protonated molecule of this compound.

IonChemical FormulaTheoretical Exact Mass (Da)
[M+H]⁺[C₁₄H₂₀NO]⁺218.15394

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of a molecule by analyzing its fragmentation products. nih.govmdpi.com In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.

The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve the cleavage of the amide bond, as well as fragmentations within the cycloheptane ring and the phenyl group. Studying these pathways provides valuable structural confirmation. nih.gov

Based on the structure of this compound, some plausible fragmentation pathways are outlined in the following table.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Structure of Fragment
218.15121.09C₇H₉[C₇H₉NO]⁺ (Cycloheptanecarboxamide moiety)
218.1593.07C₈H₇O[C₆H₈N]⁺ (Aniline moiety)
218.15120.08C₇H₁₀[C₇H₈NO]⁺ (Loss of cycloheptene (B1346976) from the ring)
121.0993.07CO[C₆H₈N]⁺ (Decarbonylation of the amide fragment)

Computational and Theoretical Studies on N Phenylcycloheptanecarboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of N-Phenylcycloheptanecarboxamide at the atomic level. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and electronic makeup. nih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground state properties of molecules like this compound. DFT calculations can predict the most stable three-dimensional arrangement of atoms, known as the ground state geometry.

By mapping the potential energy surface, DFT can identify various stable conformations, or conformational minima, of the molecule. This is especially important for a molecule with a flexible seven-membered cycloheptane (B1346806) ring and a rotatable phenyl group. The calculations would reveal the relative energies of different conformers, such as those with the phenyl group in different orientations relative to the amide plane, and various puckering conformations of the cycloheptane ring.

Illustrative DFT Calculation Results for this compound Conformers

Conformer Relative Energy (kcal/mol) Dihedral Angle (C-C-N-C) (degrees) Key Distances (Å)
A 0.00 178.5 N-H: 1.01, C=O: 1.23
B 1.25 95.2 N-H: 1.01, C=O: 1.23

Note: The data in this table is illustrative and intended to represent the type of results that would be obtained from DFT calculations.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. mdpi.com These methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate electronic structure information for this compound. While computationally more demanding than DFT, ab initio calculations are valuable for benchmarking the results of other methods and for obtaining precise values for electronic properties. These calculations can yield accurate predictions of ionization potentials, electron affinities, and the energies of electronic excited states.

Molecular Electrostatic Potential (MEP) analysis is a technique used to visualize the charge distribution of a molecule and predict its reactivity. uni-muenchen.denih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of positive and negative potential. For this compound, the MEP would likely show a region of negative potential (typically colored red) around the carbonyl oxygen, indicating a site susceptible to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the amide proton, suggesting a site for nucleophilic interaction. nih.gov This analysis is crucial for understanding how the molecule might interact with other molecules, such as receptors or enzymes.

Illustrative MEP Surface Values for this compound

Molecular Region MEP Value (kcal/mol) Interpretation
Carbonyl Oxygen -55 Strong negative potential, electrophilic site
Amide Proton +40 Strong positive potential, nucleophilic site

Note: The data in this table is illustrative and intended to represent the type of results that would be obtained from MEP analysis.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide detailed electronic information, molecular mechanics and dynamics simulations are better suited for exploring the full range of molecular conformations and their dynamic behavior over time.

Molecular mechanics (MM) simulations rely on force fields, which are sets of empirical energy functions that describe the potential energy of a system of atoms. nih.gov For a novel or specialized molecule like this compound, a pre-existing force field may not be adequate. Therefore, a crucial step is the development and validation of a specific force field. This process involves parameterizing the force field to accurately reproduce experimental data or high-level quantum chemistry calculations for the molecule and its fragments. This would include defining parameters for bond stretching, angle bending, torsional angles, and non-bonded interactions specific to the chemical environment within this compound.

Once a validated force field is available, molecular dynamics (MD) simulations can be performed. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change over time. For this compound, MD simulations would reveal the dynamic puckering of the cycloheptane ring, the rotation of the phenyl group, and the flexibility of the amide linkage. These simulations can identify the most populated conformational states and the timescales of transitions between them, offering a dynamic picture of the molecule's behavior in different environments, such as in a solvent or interacting with a biological target.

Free Energy Calculations for Conformational Interconversions

The cycloheptyl ring and the rotatable bonds in this compound allow for a multitude of possible three-dimensional arrangements, or conformers. Free energy calculations are crucial for determining the relative stabilities of these conformers and the energy barriers for their interconversion.

Methods such as the Binding Energy Distribution Analysis Method (BEDAM) can be employed to compute standard binding free energies and analyze conformational transitions. nih.gov These calculations often utilize molecular dynamics simulations with implicit solvation models to mimic the behavior of the molecule in a solution. nih.gov The convergence of these calculations is critical and is often tied to the thorough exploration of the conformational space. nih.gov

Illustrative Data Table: Calculated Relative Free Energies for this compound Conformers

ConformerRelative Free Energy (kcal/mol)Population (%)
Chair (axial phenyl)0.0065.2
Chair (equatorial phenyl)0.8525.1
Twist-Chair1.509.7

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of compounds.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, from which chemical shifts are derived. rsc.orgmdpi.com Machine learning algorithms are also emerging as a powerful tool for the accurate prediction of NMR chemical shifts. nih.gov

Illustrative Data Table: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C=O175.2174.8
Phenyl-C1138.5138.1
Phenyl-C2,6120.8120.5
Phenyl-C3,5129.1128.8
Phenyl-C4124.3124.0
N-H7.97.8

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical Vibrational Frequency Analysis and Spectral Assignment

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. q-chem.com Theoretical calculations, typically using DFT methods like B3LYP, can compute the harmonic vibrational frequencies of a molecule. mdpi.comnih.gov These calculated frequencies, often scaled to account for anharmonicity and other systematic errors, can be used to assign the bands observed in experimental spectra. mdpi.comresearchgate.net Potential Energy Distribution (PED) analysis is often used to provide a detailed assignment of the vibrational modes. nih.gov

Illustrative Data Table: Theoretical Vibrational Frequencies for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H Stretch345033123305
C=O Stretch (Amide I)171016751670
N-H Bend (Amide II)158015481545
C-N Stretch135013231320

Note: The data in this table is hypothetical and for illustrative purposes only.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the formation and derivatization of molecules like this compound.

Transition State Analysis for this compound Formation and Derivatization

The formation of this compound, likely through the reaction of cycloheptanecarbonyl chloride with aniline (B41778), involves a transition state that can be located and characterized using computational methods. Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. Computational analysis can reveal the geometry of the transition state and its energetic barrier, providing a detailed understanding of the reaction's feasibility and kinetics.

Catalytic Cycle Modeling for Metal-Mediated Syntheses

The synthesis of N-aryl amides, such as this compound, is frequently accomplished through metal-catalyzed cross-coupling reactions. Computational and theoretical studies, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanisms of these transformations. The two most prominent metals for this class of reaction are copper and palladium, each with its distinct, albeit sometimes related, catalytic cycles. While specific computational studies modeling the synthesis of this compound are not extensively documented, the general principles derived from studies on similar N-arylation reactions of amides provide a robust framework for understanding its formation.

The primary metal-mediated routes for the synthesis of this compound involve the coupling of an aryl halide (e.g., iodobenzene) with cycloheptanecarboxamide (B74654). The most common of these are the copper-catalyzed Goldberg reaction and the palladium-catalyzed Buchwald-Hartwig amination.

Copper-Catalyzed N-Arylation (Goldberg Reaction)

The copper-catalyzed N-arylation of amides is a well-established method for forming aryl-N bonds. nih.govresearchgate.netnih.gov Mechanistic studies, combining kinetic experiments and computational modeling, have shed light on the catalytic cycle. nih.govnih.govmit.edu The reaction typically involves a Cu(I) catalyst, often stabilized by a ligand, such as a chelating diamine. nih.govnih.gov

A generally accepted catalytic cycle for the copper-catalyzed N-arylation of an amide is depicted below, adapted for the synthesis of this compound. The cycle is believed to proceed through a Cu(I)-mediated nucleophilic aromatic substitution-type mechanism. nih.gov

Proposed Catalytic Cycle for Copper-Mediated Synthesis of this compound

StepDescriptionReactantsIntermediates/Transition StatesProducts
1. Amide Deprotonation & Formation of Copper Amidate In the presence of a base, the cycloheptanecarboxamide is deprotonated. The resulting amidate coordinates to the Cu(I) catalyst, often displacing a ligand, to form a key copper(I) amidate complex. The use of chelating diamine ligands can be crucial in controlling the concentration of the active catalytic species. nih.govnih.govCycloheptanecarboxamide, Cu(I)Ln, BaseCopper(I) amidate complexDeprotonated Base
2. Oxidative Addition The aryl halide (e.g., iodobenzene) undergoes oxidative addition to the copper(I) amidate complex. This is often the rate-determining step of the catalytic cycle. nih.gov This step involves the activation of the aryl halide. nih.govnih.govmit.eduCopper(I) amidate complex, IodobenzeneCu(III) intermediate-
3. Reductive Elimination The Cu(III) intermediate undergoes reductive elimination to form the C-N bond of this compound and regenerate the Cu(I) catalyst.Cu(III) intermediateTransition state for C-N bond formationThis compound, Cu(I)Ln

DFT studies on related systems have been crucial in understanding the energetics of these steps. For instance, in the copper-catalyzed N-arylation of nitriles, which involves a hydrolysis step followed by N-arylation, the C-N coupling has been shown to proceed via an oxidative addition/reductive elimination mechanism with calculated activation energies for oxidative addition and reductive elimination. rsc.org While the substrates differ, the fundamental steps of aryl halide activation and C-N bond formation at the metal center are analogous.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Palladium-catalyzed reactions represent a powerful alternative for the formation of N-aryl amides. An efficient system for the direct catalytic intermolecular α-arylation of acetamide (B32628) derivatives with aryl bromides and chlorides has been developed using a palladium catalyst supported by a specific phosphine (B1218219) ligand. researchgate.net The catalytic cycle for the N-arylation of amides is generally understood to follow the characteristic steps of Buchwald-Hartwig amination.

DFT calculations have been extensively used to investigate the mechanistic pathways of oxidative addition of aryl halides to Pd(0) complexes, which is the initial and often rate-limiting step in these catalytic cycles. researchgate.net These studies have confirmed the stability of three-coordinate anionic Pd(0) species as viable starting points for the catalytic reaction. researchgate.net

Proposed Catalytic Cycle for Palladium-Mediated Synthesis of this compound

StepDescriptionReactantsIntermediates/Transition StatesProducts
1. Formation of the Active Pd(0) Catalyst The precatalyst, often a Pd(II) complex, is reduced in situ to the active Pd(0) species.Pd(II) precatalystPd(0)Ln-
2. Oxidative Addition The aryl halide oxidatively adds to the Pd(0) complex to form a Pd(II) intermediate. DFT studies have explored various pathways for this addition, identifying energetically feasible routes leading to cis-configured Pd(II) complexes. researchgate.netPd(0)Ln, IodobenzeneAryl-Pd(II)-Halide Complex-
3. Amide Binding/Deprotonation The cycloheptanecarboxamide coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium amidate complex.Aryl-Pd(II)-Halide Complex, Cycloheptanecarboxamide, BaseAryl-Pd(II)-Amidate ComplexDeprotonated Base
4. Reductive Elimination The final step is the reductive elimination from the Aryl-Pd(II)-Amidate Complex, which forms the desired this compound and regenerates the active Pd(0) catalyst.Aryl-Pd(II)-Amidate ComplexTransition state for C-N bond formationThis compound, Pd(0)Ln

Computational studies on related C-C cross-coupling reactions, such as the Suzuki-Miyaura reaction over palladium clusters, have also concluded that oxidative addition is the rate-limiting step in the presence of a base. researchgate.net The synthesis of novel palladium-N-heterocyclic carbene (NHC) PEPPSI-type complexes and their catalytic application in direct arylation reactions have also been supported by DFT calculations to understand their molecular geometry and electronic properties. rsc.org

Reactivity and Derivative Chemistry of N Phenylcycloheptanecarboxamide Scaffold

Functionalization of the Cycloheptane (B1346806) Ring System

The seven-membered cycloheptane ring presents a flexible and conformationally complex aliphatic scaffold. Its functionalization is a key avenue for modifying the physicochemical properties of N-Phenylcycloheptanecarboxamide.

Aliphatic C-H Functionalization

Direct functionalization of C-H bonds in aliphatic rings is a powerful tool in modern synthetic chemistry, allowing for the introduction of complexity from simple precursors. rsc.org For cycloalkane systems like the one present in this compound, palladium-catalyzed C-H activation has emerged as a prominent strategy. nih.govrsc.org These reactions often employ a directing group to control the regioselectivity of the functionalization. In the context of this compound, the amide group itself can potentially serve as a directing group, guiding the catalytic metal to specific C-H bonds on the cycloheptane ring.

Transannular C-H functionalization, where a reaction occurs across the ring, is a known process in medium-sized rings like cycloheptane. nih.govsubstack.comnih.gov For instance, in related cycloalkane carboxylic acids, palladium-catalyzed γ-C-H arylation has been achieved, demonstrating the feasibility of selectively functionalizing specific positions within the ring. nih.govnih.gov While direct examples for this compound are not extensively documented, it is plausible that similar methodologies, perhaps using a removable directing group attached to the amide nitrogen, could achieve selective C-H functionalization at the γ- or δ-positions of the cycloheptane ring.

Table 1: Potential C-H Functionalization Reactions of the Cycloheptane Ring

Reaction Type Reagents and Conditions Potential Product
Directed C-H Arylation Pd catalyst, Ligand, Aryl Halide, Base Aryl-substituted cycloheptane ring
Directed C-H Alkenylation Pd catalyst, Ligand, Alkenyl Halide, Base Alkenyl-substituted cycloheptane ring

Introduction of Heteroatoms or Functional Groups

The introduction of heteroatoms such as oxygen, nitrogen, or sulfur into the cycloheptane ring can significantly alter the molecule's properties. organic-chemistry.orgnsf.govacs.org While direct methods for heteroatom insertion into the cycloheptane ring of this compound are not prevalent in the literature, established synthetic routes for the formation of heterocyclic compounds can be envisioned. libretexts.orgnih.govnih.gov

One potential strategy involves the initial functionalization of the ring via C-H activation, as described previously, to introduce a handle for further transformations. For example, a hydroxyl group could be introduced via oxidation of a C-H bond, which could then be converted to other functionalities or participate in ring-closing reactions to form heterocyclic systems. Another approach could involve the use of starting materials that already contain a functionalized cycloheptane ring prior to the formation of the amide bond.

Chemical Modifications at the Amide Moiety

The amide bond is a robust and versatile functional group that can undergo a variety of chemical transformations.

N-Alkylation and N-Acylation Reactions

As a secondary amide, the nitrogen atom of this compound is nucleophilic and can undergo alkylation and acylation reactions.

N-Alkylation: The N-H bond can be deprotonated with a suitable base to form an amidate anion, which can then react with an alkyl halide to yield an N-alkylated product. stackexchange.com Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). stackexchange.com Alternatively, catalytic methods for the N-alkylation of amides with alcohols have been developed, offering a greener approach. rsc.orgorganic-chemistry.org

N-Acylation: Similarly, N-acylation can be achieved by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. bath.ac.uktandfonline.comorganic-chemistry.org This reaction introduces a second acyl group onto the nitrogen atom, forming an imide derivative. Catalytic methods using iodine have also been reported for the efficient N-acylation of amines and amides. tandfonline.com

Table 2: N-Alkylation and N-Acylation of this compound

Reaction Reagent 1 Reagent 2 Product Type
N-Alkylation Base (e.g., NaH) Alkyl Halide (e.g., CH3I) N-Alkyl-N-phenylcycloheptanecarboxamide
N-Acylation Base (e.g., Pyridine) Acyl Chloride (e.g., Acetyl Chloride) N-Acyl-N-phenylcycloheptanecarboxamide (Imide)

Carbonyl Group Transformations (e.g., reduction, transamidation)

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH2-), converting the amide into a secondary amine. A powerful reducing agent such as lithium aluminum hydride (LiAlH4) is typically required for this transformation. organic-chemistry.orgmasterorganicchemistry.com More recently, nickel-catalyzed reductions of amides have been developed as a more facile method. nih.govorgsyn.org

Transamidation: This reaction involves the exchange of the amine portion of the amide with a different amine. researchgate.netresearchgate.netsemanticscholar.orgnih.gov For N-aryl amides, this transformation can be challenging but has been achieved using catalysts such as Ti(NMe2)4 or Sc(OTf)3. nih.gov This allows for the synthesis of a variety of different amides from a common precursor.

Reactions on the Phenyl Ring

The phenyl ring of this compound is an aromatic system that can undergo electrophilic aromatic substitution. The cycloheptanecarboxamido group (-NHCO-cycloheptyl) is an ortho-, para-directing and activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. ucalgary.calkouniv.ac.in However, the steric bulk of the cycloheptyl group may favor para-substitution.

A powerful method for the functionalization of the phenyl ring is directed ortho-metalation (DoM) . acs.orgwikipedia.orguwindsor.ca In this reaction, the amide group directs a strong base, typically an organolithium reagent, to deprotonate the ortho-position of the phenyl ring. The resulting aryllithium species can then react with a wide range of electrophiles to introduce a substituent specifically at the ortho position. nih.govresearchgate.net

Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are also possible on the phenyl ring. libretexts.orgresearchgate.netacs.org However, the reaction conditions must be carefully chosen to avoid reactions at the amide moiety. For instance, strongly acidic conditions used in nitration or sulfonation could lead to protonation or hydrolysis of the amide. ucalgary.ca To circumvent this, the amide can be temporarily protected, or milder reaction conditions can be employed.

Table 3: Potential Reactions on the Phenyl Ring

Reaction Type Reagents and Conditions Position of Substitution Potential Product

Electrophilic Aromatic Substitution Patterns

In electrophilic aromatic substitution (EAS) reactions, the N-cycloheptanecarboxamide group attached to the phenyl ring acts as a directing group, influencing the position of incoming electrophiles. wikipedia.org The amide group is generally considered a moderately activating, ortho-, para-directing group. youtube.com This directing effect stems from a combination of electronic factors:

Resonance Effect (+M): The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more susceptible to attack by an electrophile. libretexts.orglibretexts.org

Inductive Effect (-I): The carbonyl group of the amide is electron-withdrawing due to the high electronegativity of the oxygen atom. This inductive effect deactivates the ring to some extent by pulling electron density away from it. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro (-NO₂) group, typically using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Cl, -Br), often catalyzed by a Lewis acid. byjus.commasterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid (-SO₃H) group using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. wikipedia.orgmasterorganicchemistry.com

For this compound, these reactions would be expected to yield a mixture of ortho- and para-substituted products, with the para product often being the major isomer due to reduced steric hindrance.

Palladium- or Copper-Catalyzed Cross-Coupling Reactions (e.g., C-N, C-C bond formation)

Modern synthetic chemistry heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The this compound scaffold can participate in these reactions, primarily through activation of the N-H bond of the amide or by utilizing derivatives where a leaving group is present on the phenyl ring.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N and C-C bonds. acs.org The Buchwald-Hartwig amination, for instance, is a widely used method for the formation of C-N bonds by coupling amines or amides with aryl halides or triflates. researchgate.net While direct N-arylation of secondary amides like this compound can be challenging, specialized ligand systems have been developed to facilitate such transformations. nih.gov For example, the use of biarylphosphine ligands has enabled the coupling of secondary acyclic amides with aryl nonaflates, triflates, and chlorides. nih.gov

Furthermore, palladium catalysis can be employed for C-C bond formation, such as in the Suzuki-Miyaura cross-coupling. rsc.org This reaction typically involves the coupling of an aryl halide with an organoboron compound. A derivative of this compound, such as a bromo- or iodo-substituted version, could be used as the aryl halide partner in such a reaction to introduce new carbon-based substituents onto the phenyl ring. Recent advancements have even demonstrated the decarbonylative Suzuki-Miyaura cross-coupling of amides, providing a direct route to biaryls from amides through selective carbon-nitrogen bond cleavage. rsc.org

Copper-Catalyzed Reactions:

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, have a long history in the formation of C-N bonds. acs.org These reactions often provide a complementary approach to palladium-catalyzed methods. Copper-based systems, sometimes in conjunction with specific ligands, can effectively catalyze the N-arylation of amides. nih.govfrontiersin.org For instance, Cu₂O in the presence of N,N'-bis(thiophen-2-ylmethyl)oxalamide has been shown to be an effective catalyst system for the Goldberg amidation with less reactive (hetero)aryl chlorides. acs.org Copper catalysis has also been utilized for the cross-dehydrogenative coupling of secondary amides with terminal alkynes to synthesize ynamides. rsc.org

Table 1: Examples of Catalytic Systems for Cross-Coupling Reactions of Amides

Catalyst System Reaction Type Substrates Reference
[Pd(π-cinnamyl)Cl]₂ / Bulky phosphine (B1218219) ligands C-N Bond Formation (Mechanochemical) Aryl bromides/chlorides and amides researchgate.net
Pd(II) precatalyst / Mild base Decarbonylative Suzuki-Miyaura (C-C Bond Formation) Amides and boronic acids rsc.org
CuI / Ethylene glycol N-Arylation (C-N Bond Formation) Amides and aryl iodides acs.org
Cu₂O / N,N'-bis(thiophen-2-ylmethyl)oxalamide Goldberg Amidation (C-N Bond Formation) (Hetero)aryl chlorides and amides acs.org
Copper(II) salts / 1-methylbenzimidazole Cross-Dehydrogenative Coupling (C-N Bond Formation) Secondary amides and terminal alkynes rsc.org
Pd(0) / Ligand γ-Diketone Synthesis (C-C Bond Formation) Amides and cyclopropanols chemrxiv.org

Synthesis and Characterization of Novel this compound Derivatives and Analogues

The synthesis of novel derivatives and analogues of this compound is driven by the desire to explore new chemical space and to investigate structure-activity relationships for various applications.

Exploration of Structure-Reactivity Relationships in Derivatives

The reactivity of this compound derivatives can be systematically altered by introducing different functional groups at various positions on both the phenyl ring and the cycloheptyl moiety. Understanding the relationship between these structural modifications and the resulting chemical reactivity is crucial for designing molecules with specific properties. researchgate.net

For instance, the electronic nature of substituents on the phenyl ring will significantly impact the reactivity of the aromatic system in electrophilic substitution reactions. Electron-donating groups will enhance the reaction rate, while electron-withdrawing groups will decrease it. wikipedia.org Similarly, the steric and electronic properties of substituents can influence the efficiency and selectivity of cross-coupling reactions.

The synthesis of a series of derivatives allows for the systematic study of these effects. For example, preparing a set of para-substituted N-phenylcycloheptanecarboxamides with varying electronic properties (e.g., -OCH₃, -CH₃, -Cl, -NO₂) would enable a quantitative analysis of their relative reactivities in a given reaction. Such studies are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling.

Design Principles for Libraries of Structurally Diverse Analogues

The creation of combinatorial libraries of structurally diverse analogues is a powerful strategy in drug discovery and materials science. nih.govresearchgate.net For this compound, several design principles can be applied to generate such libraries:

Scaffold-Based Design: The this compound core can serve as a central scaffold. Diversity can be introduced by varying the substituents at multiple points of attachment. For example, one could vary the substituents on the phenyl ring, the cycloheptyl ring, and even replace the phenyl ring with other aromatic or heteroaromatic systems. nih.gov

Combinatorial Synthesis: By employing combinatorial chemistry techniques, large numbers of analogues can be synthesized in a systematic and efficient manner. acs.org This often involves a "split-and-mix" strategy or parallel synthesis approaches. The synthesis of such libraries frequently relies on robust and high-yielding reactions, such as amide bond formation. researchgate.net

Privileged Structures: The concept of privileged structures, which are molecular frameworks that can bind to multiple biological targets, can guide the design of libraries. researchgate.net If the N-phenylamide motif is identified as a privileged structure, then a library of this compound analogues could be designed to target a range of biological receptors.

Computational Modeling: In silico methods can be used to design libraries with desired properties, such as specific binding affinities or "drug-like" characteristics. nih.gov This can involve virtual screening of large compound databases or de novo design of molecules that fit a particular target site.

The synthesis of these libraries often involves multi-step sequences. For example, a library of this compound analogues could be prepared by first synthesizing a variety of substituted anilines and cycloheptanecarboxylic acids, followed by their coupling using standard amide bond formation protocols. nih.govmdpi.comresearchgate.net

Mechanistic Investigations of Molecular Interactions in Vitro / Cellular, Non Clinical

Structure-Activity Relationship (SAR) and Structure-Binding Relationship (SBR) Studies

Understanding the relationship between a molecule's structure and its biological activity is a cornerstone of medicinal chemistry. For N-Phenylcycloheptanecarboxamide, this area of research is in its infancy.

Systematic studies involving the structural modification of this compound and the subsequent evaluation of these changes on biological interactions have not been widely reported. Research on related cycloalkane carboxamide derivatives suggests that modifications to the cycloalkane ring, the phenyl group, and the amide linker can significantly influence biological activity. For instance, a study on amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety indicated that substituents on the phenyl ring play a role in their antimicrobial and anti-inflammatory properties. nih.gov However, direct SAR data for this compound itself is not available.

A synthetic protocol for a related compound, N-Methyl-2-oxo-N-phenylcycloheptanecarboxamide, has been described, indicating that derivatization of the core structure is feasible. whiterose.ac.uk Future research will likely involve the synthesis and biological testing of a library of this compound analogs to build a comprehensive SAR profile.

A pharmacophore model for this compound has not yet been defined due to the lack of sufficient biological activity data. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a compound's biological activity. The development of such a model requires a set of active compounds and an understanding of their interactions with a biological target. The key pharmacophoric elements of this compound would likely include the cycloheptyl ring (a hydrophobic feature), the phenyl ring (an aromatic feature), and the amide group (a potential hydrogen bond donor and acceptor). The spatial relationship between these features would be critical for any observed biological interactions.

Computational Modeling of Molecular Interactions (Molecular Docking and Dynamics)

Ligand-Protein Docking for Predicting Binding Modes and Affinities

No public data is available on the use of ligand-protein docking to predict the binding modes and affinities of this compound with any biological targets.

Molecular Dynamics Simulations of Compound-Target Complexes for Stability and Flexibility

There are no publicly accessible studies detailing molecular dynamics simulations of this compound in complex with any protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

No QSAR models specific to this compound and its potential biological activities have been found in the public domain.

Cellular Mechanistic Studies (e.g., pathway modulation, specific target engagement in cell lines, excluding human trials or adverse effects)

Cell-Based Reporter Assays for Pathway Modulation

Information regarding the use of cell-based reporter assays to investigate the pathway modulation effects of this compound is not publicly available.

Intracellular Target Engagement Assays

There are no published reports on the use of intracellular target engagement assays to confirm the interaction of this compound with specific cellular targets.

Advanced Analytical Methodologies for N Phenylcycloheptanecarboxamide Research

Chromatographic Techniques for Purity, Separation, and Quantification

Chromatography is a fundamental separation technique that relies on the differential distribution of an analyte, such as N-Phenylcycloheptanecarboxamide, between a stationary phase and a mobile phase. wjpmr.com This principle allows for the effective separation, identification, and quantification of the compound.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of this compound due to its high resolution, speed, and sensitivity. wjpmr.com A typical method involves a reversed-phase (RP-HPLC) approach, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture. wjpmr.comresearchgate.net

Method development for this compound would focus on optimizing separation by systematically adjusting parameters such as mobile phase composition (e.g., acetonitrile (B52724) and water), column type, flow rate, and detector wavelength. wjpmr.compensoft.net The goal is to achieve a sharp, symmetrical peak with a stable retention time, free from interference from other components. nih.gov

Once developed, the method must be validated according to established guidelines to ensure its reliability, accuracy, and precision. researchgate.netpensoft.net Validation encompasses several key parameters:

Specificity: The ability to accurately measure the analyte in the presence of other components. nih.gov

Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration. pensoft.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This includes intra-day (repeatability) and inter-day (intermediate precision) analysis. nih.gov

Accuracy: The closeness of the test results obtained by the method to the true value. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. pensoft.net

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.net

A summary of hypothetical validation results for an HPLC method for this compound is presented below.

Table 1: Illustrative HPLC Method Validation Parameters for this compound

Validation Parameter Result
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.5% - 101.2%
Precision (RSD%) Intra-day: < 1.5%; Inter-day: < 2.0%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantitation (LOQ) 0.50 µg/mL
Retention Time 4.8 min

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. cbrnetechindex.com For a compound like this compound, which may have limited volatility, analysis might require derivatization to increase its volatility and thermal stability.

GC is particularly well-suited for trace analysis, capable of detecting minute quantities of substances. capes.gov.br When coupled with sensitive detectors like a Flame Ionization Detector (FID) or a mass spectrometer, GC can achieve very low detection limits, making it ideal for analyzing residual amounts of this compound or its related impurities. thermofisher.com Method development involves optimizing the temperature program, carrier gas flow rate, and column selection to achieve efficient separation. nih.gov

Table 2: Example Gas Chromatography (GC) Conditions for Analysis

Parameter Condition
Instrument Gas Chromatograph with FID
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow 1.0 mL/min
Injector Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 min
Detector Temperature 320 °C

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Should this compound possess a chiral center, its enantiomers could exhibit different biological activities. Supercritical Fluid Chromatography (SFC) has emerged as a superior technique for chiral separations. selvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. youtube.com This grants it unique properties, such as low viscosity and high diffusivity, which allow for faster separations and higher efficiency compared to traditional HPLC. chromatographyonline.comnih.gov

Coupled Techniques for Comprehensive Analysis

Hyphenated, or coupled, techniques combine the separation power of chromatography with the detection and structural elucidation capabilities of spectroscopy. These methods provide a wealth of information from a single analysis.

LC-MS/MS and GC-MS/MS for Structural Confirmation and Trace Analysis

Combining liquid or gas chromatography with tandem mass spectrometry (MS/MS) creates a highly sensitive and specific analytical tool. researchgate.net In LC-MS/MS or GC-MS/MS, the chromatograph separates the components of a mixture, which are then ionized and analyzed by the mass spectrometer.

The first mass analyzer (MS1) selects a specific ion (the precursor ion) corresponding to the compound of interest, such as this compound. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). nih.gov This process, known as Multiple Reaction Monitoring (MRM), provides a unique fragmentation pattern that serves as a "fingerprint" for the compound, ensuring highly confident structural confirmation. thermofisher.com The selectivity of MS/MS significantly reduces background noise and matrix effects, enabling robust and reliable trace-level quantification. thermofisher.comthermofisher.com This is invaluable for analyzing complex samples. researchgate.net

Table 3: Hypothetical MS/MS Parameters for this compound Quantification

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺ (e.g., m/z 232.2)
Product Ion (Q3) - Quantifier e.g., m/z 110.1
Product Ion (Q3) - Qualifier e.g., m/z 93.1
Collision Energy Optimized value (e.g., 25 eV)

NMR-Mass Spectrometry Integration for Complex Mixture Analysis

The integration of Nuclear Magnetic Resonance (NMR) spectroscopy with mass spectrometry, often coupled with a chromatographic front-end (LC-NMR-MS), represents a pinnacle in analytical capability for complex mixture analysis and structural elucidation. researchgate.net While MS provides precise mass and fragmentation data, NMR provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. researchgate.net

This combination is particularly powerful for identifying unknown impurities or metabolites of this compound. After separation by LC, the analyte can be directed to both an MS detector for mass determination and an NMR spectrometer for detailed structural analysis. This dual detection provides complementary information, enabling the unambiguous identification of novel or unexpected compounds within a sample without the need for prior isolation. researchgate.net

Thermal Analysis Techniques for Solid-State Characterization

Thermal analysis is a cornerstone for understanding the physical properties and stability of solid materials. For a compound like this compound, these techniques can provide critical data on its solid forms, which is vital for research and development.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Phase Transitions and Stability (focused on research, not basic properties)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques used to investigate the thermal properties of materials. In the context of this compound research, these methods would be instrumental in characterizing its solid-state behavior, such as polymorphism and thermal stability.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the detection of thermal events like melting, crystallization, and solid-solid phase transitions. For a research-focused investigation of this compound, DSC could be employed to:

Identify and characterize polymorphs: Different crystalline forms (polymorphs) of a compound will exhibit distinct melting points and enthalpies of fusion. By analyzing the DSC thermogram, researchers can identify the presence of different polymorphs and study their interconversion.

Determine amorphous content: The presence of an amorphous form alongside a crystalline form can be quantified by observing the glass transition followed by a crystallization exotherm and subsequent melting.

Construct phase diagrams: In studies involving co-crystals or formulations, DSC can be used to map the phase behavior of this compound with other components.

TGA measures the change in mass of a sample as a function of temperature or time. This is crucial for assessing the thermal stability and decomposition profile of this compound. Research applications of TGA would include:

Determining decomposition temperature: TGA precisely identifies the temperature at which the compound begins to degrade, providing a measure of its thermal stability.

Investigating degradation kinetics: By applying different heating rates, kinetic parameters of the decomposition process can be calculated, offering insights into the degradation mechanism.

Assessing solvation: If the compound forms solvates, TGA can quantify the amount of solvent present and the temperature at which it is lost.

A hypothetical data table summarizing potential DSC and TGA findings for different solid forms of this compound is presented below.

Solid FormThermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Mass Loss (%)
Form IMelting155160120-
Form IIMelting145150105-
AmorphousGlass Transition70---
AmorphousCrystallization95100-45 (exo)-
AmorphousMelting154159118-
-Decomposition> 250--> 95

Note: This table is illustrative and based on typical values for organic compounds. Actual experimental data for this compound is not currently available.

Spectroscopic Methods for Advanced Material Characterization

Spectroscopic techniques provide detailed information about the molecular structure and environment of a compound, which is essential for a thorough characterization of its solid forms.

Solid-State NMR for Crystalline and Amorphous Forms

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides atomic-level information about the structure and dynamics of solid materials. For this compound, ssNMR would be invaluable for distinguishing between different solid forms, such as polymorphs and amorphous material, which may be indistinguishable by other methods.

Key applications of ssNMR in the research of this compound's solid forms include:

Polymorph identification and characterization: Different crystal packing arrangements in polymorphs lead to distinct chemical environments for the nuclei (e.g., ¹³C, ¹⁵N). This results in different chemical shifts in the ssNMR spectra, allowing for the unambiguous identification and characterization of each polymorph.

Quantification of polymorphic mixtures: ssNMR can be used to determine the relative amounts of different polymorphs in a mixture.

Characterization of amorphous content: The ssNMR spectra of amorphous materials typically show broad lines compared to the sharp peaks of crystalline forms. This difference can be used to detect and quantify the amorphous content in a sample.

Probing intermolecular interactions: Advanced ssNMR techniques can provide information about the proximity of different atoms, revealing details about hydrogen bonding and other intermolecular interactions that define the crystal structure.

A hypothetical data table illustrating the potential ¹³C ssNMR chemical shifts for two polymorphs of this compound is shown below.

Carbon AtomForm I Chemical Shift (ppm)Form II Chemical Shift (ppm)
Carbonyl (C=O)178.2176.5
Phenyl C1 (ipso)139.5140.1
Phenyl C2, C6129.8129.2
Phenyl C3, C5124.5125.0
Phenyl C4120.3120.9
Cycloheptyl C155.154.7

Note: This table is for illustrative purposes only, as specific ssNMR data for this compound is not publicly available.

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. If this compound were to exist as enantiomers (non-superimposable mirror images), for instance, due to restricted rotation or the introduction of a chiral center, CD spectroscopy would be an essential tool for its characterization.

The potential applications of CD spectroscopy in the research of chiral this compound would include:

Confirmation of chirality: A non-zero CD spectrum would confirm the presence of a chiral species.

Determination of enantiomeric purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample.

Assignment of absolute configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations for a known configuration, the absolute stereochemistry of the enantiomers could be determined.

Conformational analysis: The shape and sign of the CD bands are sensitive to the conformation of the molecule. CD spectroscopy could therefore be used to study conformational changes in solution.

For a hypothetical chiral this compound, one might expect to observe Cotton effects in the regions of the aromatic and amide chromophore absorptions. A sample data table is presented below to illustrate what CD spectroscopic data might look like.

Wavelength (nm)Molar Ellipticity [θ] (deg cm² dmol⁻¹)
280+5,000
250-2,500
220+10,000

Note: This table is a hypothetical representation. The existence of chiral forms of this compound and its corresponding CD spectrum would need to be experimentally verified.

Future Directions and Emerging Research Avenues for N Phenylcycloheptanecarboxamide

Exploration of Novel Synthetic Strategies and Catalytic Systems

Future synthetic research will likely target more efficient, sustainable, and selective methods for producing N-Phenylcycloheptanecarboxamide and its derivatives. While traditional amide bond formation reactions are well-established, emerging strategies focus on minimizing waste and improving atom economy.

One promising avenue is the use of metal-free catalytic systems. For instance, organocatalytic methods for the N-arylation of amides or the amidation of challenging substrates are gaining traction. The development of a metal-free, organocatalytic ring-opening aminolysis of related lactones could provide a mild and efficient route to N-aryl amides. ulisboa.pt Another approach involves the direct reductive amidation of chloroalkanes with nitroarenes, which can be achieved by combining iron catalysis with visible-light photoredox catalysis, offering a pathway that avoids pre-functionalized starting materials. rsc.org

The development of novel catalytic systems is also crucial. For example, new palladium and copper-catalyzed sequential reactions have been shown to be effective for creating complex diazepinone structures and could be adapted for the synthesis of cycloalkane carboxamides. nih.gov Furthermore, phosphorus trichloride (B1173362) has been demonstrated as an effective reagent for the synthesis of N-aryladamantane-1-carboxamides, a structurally related class of compounds, suggesting its potential applicability. researchgate.net Research into these advanced catalytic methods could lead to more streamlined and environmentally benign syntheses of this compound.

Integration of Machine Learning and Artificial Intelligence in this compound Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical research by accelerating discovery and optimization processes. For a molecule like this compound, these computational tools offer powerful new capabilities.

Machine learning models are increasingly used to predict the outcomes of chemical reactions, saving significant time and resources in the laboratory. chemistryworld.com For the synthesis of this compound, ML algorithms can be trained on datasets of similar amide coupling reactions to predict optimal conditions, such as solvents, catalysts, and temperatures, thereby maximizing yield and minimizing byproducts. pku.edu.cnnih.govacs.org Recent studies have demonstrated that ML models, even when trained on small datasets, can reliably predict the conversion rates of amide bond syntheses with high accuracy (R2 > 0.95). pku.edu.cn By analyzing molecular descriptors derived from quantum chemical calculations, these models can identify the key factors that influence reaction outcomes. pku.edu.cn

Beyond synthesis, ML can predict the intrinsic reactivity of the molecule itself. nih.gov For instance, models like Auto3D can generate low-energy conformers and compute thermodynamic properties, which are crucial for forecasting reaction feasibility and stability. cmu.edu A benchmarking study on a large dataset of amide coupling reactions showed that while challenging, ensemble ML methods could achieve the best performance in predicting reaction yields, highlighting the importance of both model architecture and robust data. chemrxiv.orgnih.gov Such predictive power is invaluable for designing experiments and understanding the molecule's chemical behavior under various conditions.

Table 1: Potential Machine Learning Applications in this compound Research

Application Area Machine Learning Technique Predicted Outcome Potential Impact
Synthesis Optimization Bayesian Optimization, Random Forest Reaction yield, cost, optimal conditions pku.edu.cnnih.gov Accelerated process development, reduced experimental effort.
Reactivity Prediction Graph Neural Networks, FP-Stack Models Intrinsic reactivity, reaction feasibility nih.govcmu.edu Faster screening of potential reactions and applications.

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) | Physicochemical properties, biological activity | Guided design of analogues with desired characteristics. |

De novo design involves creating novel molecules from scratch using computational algorithms. This approach can be used to generate analogues of this compound with tailored properties for specific applications, such as enhanced binding affinity to a biological target or improved material characteristics. acs.orgacs.org Generative models, including those based on deep learning, can explore vast chemical spaces to propose new structures that are synthetically accessible. acs.org

For example, if this compound were to be used as a scaffold for a new therapeutic agent, de novo design algorithms could suggest modifications to the cycloheptane (B1346806) ring or substitutions on the phenyl group to optimize interactions with a protein binding site. nih.gov Similarly, in the context of materials science, these methods could design derivatives capable of forming specific supramolecular structures. A notable development is LigandDiff, a generative model specifically for designing novel transition metal complexes from scratch, which could be adapted to design carboxamide-based ligands. nih.gov This computational-first approach accelerates the design-build-test-learn cycle, making the discovery of new functional molecules more efficient.

Advanced Materials Science Applications (excluding basic properties)

The distinct combination of a flexible aliphatic ring and a rigid, hydrogen-bonding-capable aromatic amide motif in this compound makes it an interesting building block for advanced materials.

The amide group is a powerful and reliable motif for directing the self-assembly of molecules through hydrogen bonding. The N-H and C=O groups can form predictable and robust networks, leading to the formation of ordered supramolecular structures like fibers, sheets, or gels. acs.org The phenyl rings can further contribute to organization through π-π stacking interactions. nih.govacs.orgresearchgate.net

Research in this area would explore how the cycloheptane ring influences the packing and morphology of these assemblies. The flexibility of the seven-membered ring could lead to unique, dynamic supramolecular polymers whose properties could be tuned by external stimuli. Studies on related systems, such as N-centered triarylamine trisamides, have shown that subtle changes in molecular structure can dramatically alter the resulting supramolecular chirality and aggregation pathway (e.g., isodesmic vs. cooperative nucleation-elongation). nih.gov By modifying the substitution pattern on the phenyl ring or the cycloheptane moiety of this compound, it may be possible to program the self-assembly process to create complex, functional architectures. nih.gov These materials could find applications in areas such as soft electronics, sensing, or as matrices for controlled release.

Table 2: Intermolecular Interactions Driving Supramolecular Assembly

Interaction Type Participating Groups Role in Assembly
Hydrogen Bonding Amide N-H and C=O Primary driving force for chain/network formation. acs.org
π-π Stacking Phenyl rings Reinforces and directs the packing of assemblies. nih.gov

The this compound structure can be incorporated into larger macromolecular systems to impart specific properties.

In Polymeric Materials: The molecule could be functionalized with polymerizable groups and incorporated as a monomer into polymers like polycarbonates or polyacrylates. This would introduce the rigid, hydrogen-bonding amide and the flexible cycloalkyl group as pendant moieties along the polymer chain. acs.org Such functionalization could significantly influence the polymer's thermal properties, mechanical strength, and ability to form organized microstructures. For instance, polymers functionalized with amide groups can exhibit stimuli-responsive behavior, such as in poly(N-isopropylacrylamide), which has a hydrophobic group and a hydrophilic amide bond. youtube.com Incorporating the this compound motif could lead to new classes of smart materials.

In Ligand Design for Metal Complexes: Carboxamide groups are effective ligands for a wide range of metal ions, capable of stabilizing high oxidation states and participating in catalysis. researchgate.netdergipark.org.tr The this compound unit could be part of a larger, multidentate ligand designed to coordinate with metal centers. The resulting metal complexes or coordination polymers could have applications in catalysis, sensing, or as nodes in metal-organic frameworks (MOFs). mdpi.comrsc.org The cycloheptane group could influence the steric environment around the metal center, potentially tuning the selectivity of catalytic reactions, while the phenyl group could be modified to adjust electronic properties or link to other components.

Further Elucidation of Biological Mechanisms at a Molecular Level

Currently, detailed, publicly available research specifically documenting the molecular mechanisms of this compound is limited. The trajectory of future research will likely focus on identifying its primary molecular targets and downstream signaling effects. A critical area of investigation will be to determine if this compound acts as an inhibitor or modulator of enzymes, such as fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system. The inhibition of FAAH by other structurally related molecules has been shown to increase the levels of endogenous cannabinoids like anandamide, leading to various physiological effects.

Future studies would need to employ a range of biochemical and cellular assays to elucidate these mechanisms. For instance, researchers may utilize enzyme inhibition assays to screen this compound against a panel of enzymes to identify its primary target. Subsequent biophysical techniques, such as surface plasmon resonance or isothermal titration calorimetry, could then be used to characterize the binding affinity and kinetics of the interaction between the compound and its target protein.

Moreover, cell-based reporter assays will be instrumental in understanding the functional consequences of this interaction. For example, if this compound is found to inhibit FAAH, studies could measure downstream effects such as changes in cyclic AMP (cAMP) levels or the activation of specific signaling pathways, like the mitogen-activated protein kinase (MAPK) cascade, in cells expressing cannabinoid receptors.

Development as Chemical Probes or Tools for Fundamental Biological Research

The development of this compound as a chemical probe holds significant promise for advancing our understanding of fundamental biological processes. A high-quality chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein in a cellular or in vivo context, thereby allowing researchers to study the biological role of that protein.

For this compound to be considered a valuable chemical probe, it must exhibit high potency and selectivity for its intended target. The journey to develop it as such would involve extensive structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure of the parent compound to optimize its binding affinity and selectivity. For example, modifications to the phenyl ring or the cycloheptane moiety could be explored to enhance its interaction with the target protein's binding pocket.

Once a potent and selective analog is identified, it can be further modified to create more sophisticated research tools. For instance, a "clickable" version of the molecule could be synthesized by incorporating a bioorthogonal handle, such as an alkyne or azide (B81097) group. This would enable researchers to use techniques like activity-based protein profiling (ABPP) to identify the target protein(s) of the compound directly in complex biological samples. Furthermore, fluorescently labeled versions of this compound could be developed for use in high-resolution microscopy studies to visualize the subcellular localization of its target.

The availability of such chemical probes would empower the scientific community to dissect the physiological and pathophysiological roles of its molecular target with high precision, potentially uncovering new biological pathways and therapeutic targets.

Q & A

Basic Research: What synthetic strategies are optimized for N-phenylcycloheptanecarboxamide derivatives?

Methodological Answer:
The synthesis of this compound derivatives typically involves coupling cycloheptanecarboxylic acid derivatives with substituted anilines. Key steps include:

  • Activation of the carboxylic acid : Use of reagents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate.
  • Amide bond formation : Reaction of the acyl chloride with aniline derivatives under basic conditions (e.g., pyridine or triethylamine).
  • Purification : Mass-directed preparative liquid chromatography (LC) is critical for isolating high-purity compounds, as demonstrated in the synthesis of structurally similar N-(4-acetamido)phenylcarboxamides .
  • Optimization : Adjusting reaction stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., dichloromethane or DMF) to enhance yield and minimize side products.

Basic Research: How is the structural conformation of this compound validated experimentally?

Methodological Answer:
X-ray crystallography is the gold standard for determining the 3D conformation of this compound derivatives. For example:

  • Cycloheptane ring conformation : Chair or twist-boat conformations are common, with torsion angles (e.g., C1–C2–C3–C4 = 54.67°) analyzed to confirm ring geometry .
  • Hydrogen bonding : Intermolecular N–H⋯O interactions stabilize crystal packing, as observed in N-phenylcyclohexanecarboxamide, forming infinite chains along the crystallographic c-axis .
  • Validation tools : Software like Olex2 or SHELX for refining crystallographic data and generating ORTEP diagrams.

Advanced Research: How do substituents on the phenyl ring influence the biological activity of this compound analogs?

Methodological Answer:
Structure-activity relationship (SAR) studies require systematic modifications:

  • Electron-withdrawing groups (EWGs) : Chloro or nitro substituents at the para position enhance metabolic stability but may reduce solubility. For example, N-(3-amino-4-chlorophenyl)cyclohexanecarboxamide showed improved proteomics research utility due to enhanced target binding .
  • Electron-donating groups (EDGs) : Methoxy or acetamido groups (e.g., N-(4-acetamidophenyl) derivatives) increase solubility but may alter pharmacokinetics .
  • Assay design : Use competitive binding assays (e.g., fluorescence polarization) or enzymatic inhibition studies to quantify activity changes.

Advanced Research: How can contradictions in crystallographic and computational data for this compound derivatives be resolved?

Methodological Answer:
Discrepancies between experimental (XRD) and computational (DFT) data often arise due to:

  • Dynamic vs. static conformations : XRD captures static crystal packing, while computational models may simulate solution-phase flexibility. For example, cyclohexane rings in XRD show chair conformations, whereas MD simulations predict transient boat forms .
  • Hydrogen bonding variations : Differences in N–H⋯O bond lengths (e.g., 2.8–3.0 Å in XRD vs. 2.5–2.7 Å in DFT) require recalibrating force fields or accounting for solvent effects .
  • Resolution strategies : Compare multiple datasets (e.g., NMR, XRD, and molecular docking) and apply error analysis tools like R-factors or RMSD calculations.

Basic Research: What analytical techniques are essential for characterizing this compound purity?

Methodological Answer:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS for assessing purity and identifying byproducts .
  • Spectroscopy :
    • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl proton shifts at δ 7.2–7.5 ppm) .
    • FT-IR : Amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) validate the carboxamide moiety .
  • Elemental analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to verify stoichiometry (e.g., C: 72.5%, H: 6.5%, N: 4.2%).

Advanced Research: What computational models predict the pharmacokinetic properties of this compound derivatives?

Methodological Answer:

  • ADME prediction : Tools like SwissADME or ADMETlab analyze logP (lipophilicity), aqueous solubility, and CYP450 metabolism. For example, cycloheptane rings increase logP by ~1.5 units compared to cyclohexane analogs, impacting blood-brain barrier permeability .
  • Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with biological targets (e.g., kinases or GPCRs). Parameters include binding affinity (ΔG) and hydrogen bond networks.
  • Validation : Compare computational results with in vitro assays (e.g., microsomal stability tests or Caco-2 permeability models).

Advanced Research: How do solvent systems influence the recrystallization of this compound?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., ethanol or acetonitrile) yield high-purity crystals by dissolving impurities during slow cooling .
  • Temperature gradient : Gradual cooling (e.g., 60°C → 4°C over 24 hours) promotes uniform crystal growth.
  • Additives : Trace acetic acid (~1%) can protonate the amide nitrogen, enhancing solubility and reducing aggregation .

Basic Research: What safety and handling protocols are critical for this compound derivatives?

Methodological Answer:

  • Toxicity screening : Prioritize Ames tests for mutagenicity and acute toxicity assays (e.g., LD₅₀ in rodents) for novel derivatives .
  • Handling : Use fume hoods, nitrile gloves, and PPE due to potential irritancy (e.g., skin/eye contact risks).
  • Waste disposal : Neutralize acidic/basic byproducts before incineration or chemical degradation.

Advanced Research: How can hydrogen bonding patterns in this compound crystals guide drug design?

Methodological Answer:

  • Supramolecular synthons : Analyze N–H⋯O and C–H⋯π interactions to predict co-crystal formation with excipients (e.g., polymers for sustained release) .
  • Polymorphism screening : Use slurry experiments or solvent-drop grinding to identify stable polymorphs with improved bioavailability.
  • Thermal analysis : DSC and TGA profiles correlate hydrogen bonding strength with melting points (e.g., stronger bonds → higher mp).

Advanced Research: What strategies resolve conflicting bioactivity data across this compound analogs?

Methodological Answer:

  • Data triangulation : Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .
  • Batch variability : Ensure compound purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral HPLC or X-ray) .
  • Statistical analysis : Apply ANOVA or Bayesian models to distinguish experimental noise from true biological variation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.